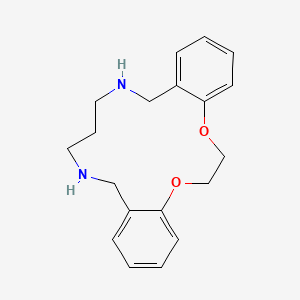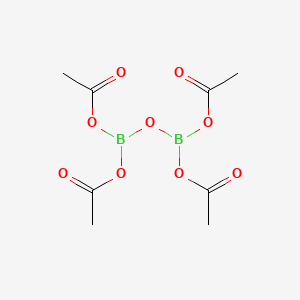
1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide typically involves the reaction of 1-methylpyrrolidine with 1,5-dibromopentane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reactants: 1-methylpyrrolidine and 1,5-dibromopentane.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The reactants are mixed in the solvent and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
化学反応の分析
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide undergoes various chemical reactions, including:
科学的研究の応用
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide has several applications in scientific research:
作用機序
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide involves its interaction with biological molecules and cellular pathways. The compound can interact with cell membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors on the cell surface .
類似化合物との比較
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide can be compared with other similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a hexane chain instead of a pentane chain, which affects its chemical properties and reactivity.
1,1’-(Butane-1,4-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a shorter butane chain, leading to different physical and chemical properties.
1,1’-(Propane-1,3-diyl)bis(1-methylpyrrolidinium) dibromide: With an even shorter propane chain, this compound exhibits unique characteristics compared to its longer-chain counterparts.
The uniqueness of 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide lies in its specific chain length and the resulting balance between hydrophobic and hydrophilic properties, making it suitable for various applications .
特性
CAS番号 |
51464-74-5 |
|---|---|
分子式 |
C15H32BrN2+ |
分子量 |
320.33 g/mol |
IUPAC名 |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N2.BrH/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;/h3-15H2,1-2H3;1H/q+2;/p-1 |
InChIキー |
KRCPFJLLBWOLCT-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[Br-].[Br-] |
正規SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[Br-] |
| 51464-74-5 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)





![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)







